molecular formula C23H15FO5S B5973147 2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate

2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate

Cat. No. B5973147
M. Wt: 422.4 g/mol
InChI Key: KIBRDPOMRCGQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate, also known as FSBA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. FSBA is a versatile compound that can be used in various fields of research, including biochemistry, biophysics, and pharmacology.

Mechanism of Action

2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate works by binding covalently to specific amino acid residues in proteins, particularly lysine and histidine residues. This binding results in the formation of a stable adduct that can be visualized using fluorescence spectroscopy or other analytical techniques. The binding of 2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate to proteins can also induce changes in protein conformation and activity, making it a valuable tool for studying protein function.
Biochemical and Physiological Effects:
2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate can inhibit the activity of various enzymes, including proteases and kinases. It has also been shown to modulate the activity of ion channels and transporters. In vivo studies have demonstrated that 2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate can induce apoptosis in cancer cells and modulate the immune response.

Advantages and Limitations for Lab Experiments

2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate offers several advantages for use in lab experiments. It is a relatively small molecule that can be easily incorporated into proteins without significantly affecting their structure or function. It is also highly specific, binding only to specific amino acid residues in proteins. However, 2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate also has some limitations. It can be toxic to cells at high concentrations, and its binding to proteins can be influenced by factors such as pH and temperature.

Future Directions

There are numerous future directions for research involving 2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate. One area of interest is the development of new fluorescent probes based on 2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate that can be used to study protein dynamics and interactions in living cells. Another area of interest is the use of 2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate as a photoaffinity label for identifying the binding sites of drugs and other small molecules. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate and its potential as a therapeutic agent.

Synthesis Methods

2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate can be synthesized through a multistep process that involves the reaction of 2-naphthol with p-toluenesulfonyl chloride, followed by the reaction of the resulting compound with 4-fluorobenzoic acid. The final product is obtained through the reaction of the intermediate compound with thionyl chloride. The synthesis of 2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate is a complex process that requires careful attention to detail and strict adherence to safety protocols.

Scientific Research Applications

2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate has numerous applications in scientific research, particularly in the fields of biochemistry and biophysics. It is commonly used as a fluorescent probe for studying protein-protein interactions, protein-ligand interactions, and enzyme kinetics. 2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate is also used as a photoaffinity label for identifying the binding sites of proteins and other biomolecules.

properties

IUPAC Name

naphthalen-2-yl 2-(4-fluorophenyl)sulfonyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FO5S/c24-18-10-13-20(14-11-18)30(26,27)29-22-8-4-3-7-21(22)23(25)28-19-12-9-16-5-1-2-6-17(16)15-19/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBRDPOMRCGQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3OS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-2-yl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.